molecular formula C11H16S B8080964 tert-Butyl m-tolyl sulfide CAS No. 34786-26-0

tert-Butyl m-tolyl sulfide

Cat. No.: B8080964
CAS No.: 34786-26-0
M. Wt: 180.31 g/mol
InChI Key: NOSDQZYLLGTSNW-UHFFFAOYSA-N
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Description

tert-Butyl m-tolyl sulfide: is an organosulfur compound with the molecular formula C₁₁H₁₆S It is characterized by the presence of a tert-butyl group attached to a sulfur atom, which is further connected to a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl m-tolyl sulfide can be synthesized through several methods. One common approach involves the reaction of tert-butyl thiol with m-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the thiol group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl m-tolyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.

    Substitution: The sulfur atom in this compound can participate in substitution reactions, where the tert-butyl or m-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides, aryl halides, and nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: New sulfide derivatives with different functional groups.

Scientific Research Applications

tert-Butyl m-tolyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs with sulfur-based functionalities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl m-tolyl sulfide involves its ability to undergo various chemical transformations. The sulfur atom can act as a nucleophile, participating in substitution and addition reactions. The tert-butyl and m-tolyl groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    tert-Butyl methyl sulfide: Similar structure but with a methyl group instead of a m-tolyl group.

    tert-Butyl ethyl sulfide: Contains an ethyl group in place of the m-tolyl group.

    tert-Butyl phenyl sulfide: Features a phenyl group instead of the m-tolyl group.

Uniqueness: tert-Butyl m-tolyl sulfide is unique due to the presence of the m-tolyl group, which imparts distinct chemical properties and reactivity compared to other tert-butyl sulfides. The m-tolyl group can influence the electronic and steric environment around the sulfur atom, affecting the compound’s behavior in various chemical reactions.

Properties

IUPAC Name

1-tert-butylsulfanyl-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-9-6-5-7-10(8-9)12-11(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSDQZYLLGTSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188329
Record name tert-Butyl m-tolyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34786-26-0
Record name 1-[(1,1-Dimethylethyl)thio]-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34786-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl m-tolyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034786260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl m-tolyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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